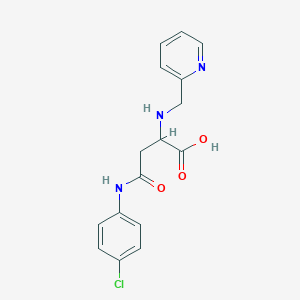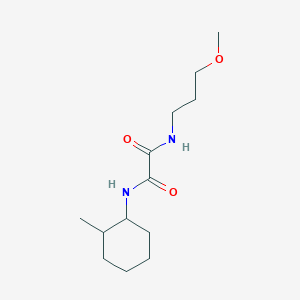![molecular formula C18H18ClNO3S B4117074 methyl 4-chloro-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B4117074.png)
methyl 4-chloro-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate
Descripción general
Descripción
Methyl 4-chloro-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology.
Mecanismo De Acción
The mechanism of action of methyl 4-chloro-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in cell growth and division. It may also disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
Methyl 4-chloro-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and division. In bacteria, it has been found to disrupt cell membranes, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 4-chloro-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate in lab experiments is its potential applications in cancer treatment and bacterial infections. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in human trials.
Direcciones Futuras
Future research on methyl 4-chloro-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate could focus on its potential applications in other areas, such as antifungal or antiviral treatments. Additionally, further studies could investigate its mechanism of action and potential side effects, as well as its potential use in combination with other drugs for cancer treatment.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate has been studied for its potential applications in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has shown promise in the treatment of bacterial infections, as it has been found to have antibacterial activity against certain strains of bacteria.
Propiedades
IUPAC Name |
methyl 4-chloro-3-[2-(4-methylphenyl)sulfanylpropanoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c1-11-4-7-14(8-5-11)24-12(2)17(21)20-16-10-13(18(22)23-3)6-9-15(16)19/h4-10,12H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRKJMHCFVZBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-({2-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4116993.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B4117010.png)
![4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4117029.png)

![N-[4-(aminosulfonyl)phenyl]-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide](/img/structure/B4117046.png)

![2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4117055.png)


![methyl 2-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4117061.png)
![2-[2-(2,5-dichlorophenoxy)propanoyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4117062.png)
![methyl 4-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4117064.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B4117068.png)
![2-bromo-N-{1-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4117071.png)